molecular formula C11H14N4 B1488983 3-Azido-1-(4-methylbenzyl)azetidine CAS No. 2097946-90-0

3-Azido-1-(4-methylbenzyl)azetidine

Cat. No. B1488983
CAS RN: 2097946-90-0
M. Wt: 202.26 g/mol
InChI Key: PGPGBFXLXKKQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(4-methylbenzyl)azetidine, also known as AMBA, is an azido compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile reagent that can be used for the synthesis of various compounds and for the study of biochemical and physiological effects.

Scientific Research Applications

  • Designing Prodrugs of AZT : A study by Parang et al. (2000) discusses the development of prodrugs for AZT (3'-Azido-2',3'-dideoxythymidine), a drug used in HIV treatment. The research focuses on strategies to overcome AZT's limitations by modifying its structure for better efficacy and reduced toxicity. While not directly mentioning 3-Azido-1-(4-methylbenzyl)azetidine, the work is relevant to understanding the broader context of azide-functionalized compounds in drug design (Parang, Wiebe, & Knaus, 2000).

  • Synthesis of Functionalized Azetidines : Stankovic et al. (2012) describe the synthesis of 3-functionalized 3-methylazetidines, showcasing methods to generate novel azetidine derivatives through nucleophilic substitution. This process could be applied to synthesize compounds similar to 3-Azido-1-(4-methylbenzyl)azetidine for various biochemical applications (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).

  • Novel Azetidine Fatty Esters : A study by Lie Ken Jie and Syed-rahmatullah (1992) explores the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters. These compounds, including azetidine derivatives, have potential applications in biochemical research and drug development (Lie Ken Jie & Syed-rahmatullah, 1992).

  • Iron-Catalyzed Synthesis of Azetidines : Dubois et al. (2019) report the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines, highlighting a method for producing azetidine derivatives through mild thiol alkylation. This technique could potentially be adapted for synthesizing 3-Azido-1-(4-methylbenzyl)azetidine derivatives for research or therapeutic uses (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).

properties

IUPAC Name

3-azido-1-[(4-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-2-4-10(5-3-9)6-15-7-11(8-15)13-14-12/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPGBFXLXKKQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(4-methylbenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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